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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for p-Menthane-
3,8-diol (PMD), a widely recognized and effective insect repellent.[1][2][3] The structural
elucidation and purity assessment of its stereoisomers are critical for quality control and
efficacy studies.[2] This document presents a comprehensive summary of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition.

p-Menthane-3,8-diol has three stereocenters, resulting in eight possible stereoisomers. The
most common forms are the cis and trans diastereomers, which exhibit distinct spectroscopic
characteristics.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural analysis of p-Menthane-3,8-
diol, allowing for the unambiguous assignment of its stereoisomers.[2] The chemical shifts are
influenced by the relative stereochemistry of the hydroxyl group at C3, the methyl group at C4,
and the 2-hydroxypropyl group at C1.[2]

'H NMR Spectral Data

The following table summarizes the reported *H NMR chemical shifts for the cis and trans
isomers of p-Menthane-3,8-diol. Variations in chemical shifts can occur due to differences in
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solvents and experimental conditions.[2]

Proton Assignment

cis-p-Menthane-3,8-diol (9,
ppm)

trans-p-Menthane-3,8-diol
(3, ppm)

3.5 (m)/3.65 (dt, J = 10.3, 4.2

H-3 3.87 (g, J = 2.4 HZ)[2][4
(g 2)[2][4] —
0.8 (M) /0.84 (d, J = 5.8 Hz)[2]
H-7 (CHs) 0.78 (d, J = 5.8 H2)[2][4] o
H-9 (CH3) 1.12 (s)[4] 1.06 (s)[5]
H-10 (CHs) 1.25 (s)[4] 1.09 (s)[5]

3C NMR Spectral Data

The 13C NMR spectral data provides further insight into the carbon skeleton of the molecule.

The chemical shifts for the cis and trans isomers are presented below.

Carbon Assignment

cis-p-Menthane-3,8-diol (9,
ppm)

trans-p-Menthane-3,8-diol
(5, ppm)

c-1 25.4[4] 30.74 / 31.2[4][5]
C-2 42.3[4] 44.6 | 44.3[4][5]
c-3 67.7[4] 71.58 / 72.8[4][5]
C-4 47.9[4] 52.86 / 53.0[4][5]
C-5 20.1[4] 26.9[4]

C-6 34.7[4] 34.4[4]

C-7 (CHs) 22.1[4] 21.99/ 29.7[4][5]
C-8 73.1[4] 73.2 1 75.0[4][5]
C-9 (CHs) 28.4[4] 24.24 | 21.9[4][5]
C-10 (CHs) 28.8[4] 29.4 / 23.5[4][5]
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Experimental Protocols for NMR

 Instrumentation: NMR spectra are typically recorded on a 500 MHz or 600 MHz
spectrometer, such as a BRUKER AVANCE-500M.[5][6]

o Sample Preparation: For tH NMR, 5-10 mg of the purified sample is dissolved in a
deuterated solvent. For 13C NMR, a higher concentration of 20-50 mg is used.[2]

o Solvent: Deuterated chloroform (CDCIs) is a commonly used solvent.[2][4][6] DMSO-d6 has
also been reported.[5]

 Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift

referencing.[5]

e Acquisition Parameters for tH NMR:

[e]

Pulse Program: A standard single-pulse experiment is used.[2]

o

Spectral Width: Typically set to 12-16 ppm.[2]

[¢]

Acquisition Time: 2-4 seconds.[2]

[¢]

Relaxation Delay: 1-5 seconds.[2]

[e]

Number of Scans: 8-16 scans are generally sufficient.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in p-Menthane-3,8-diol. The
most prominent feature is the strong, broad absorption band corresponding to the O-H
stretching of the hydroxyl groups.

Isomer IR Absorption Bands (v, cm~?)

3234 (O-H stretch)[5], 2930, 2900, 1450, 1420,

cis-p-Menthane-3,8-diol
1250, 1160, 930[4]

3270 (O-H stretch)[5], 3250, 2960, 2920, 1450,

trans-p-Menthane-3,8-diol
1420, 1220, 1180, 1000, 910, 870[4]
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Experimental Protocol for IR Spectroscopy

e Instrumentation: An FTIR spectrometer, such as an Impac-410, is used.[5]

o Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) crystal
disk.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of p-Menthane-3,8-diol. Electron lonization (El) is a common method used for analysis.

Isomer EIMS mi/z (relative intensity, %)

157 [M-CHs]* (1), 154 [M-H20]* (2), 139 [M-
cis-p-Menthane-3,8-diol H20-CHs]* (15), 121 (20), 111 (16), 96 (50), 81
(100), 69 (40), 59 (79), 55 (31), 43 (42)[4]

157 [M-CHs]* (5), 154 [M-H20]* (5), 139 [M-
trans-p-Menthane-3,8-diol H20-CHs]* (10), 121 (10), 111 (12), 96 (30), 81
(50), 59 (100), 55 (40), 43 (60)[4]

Experimental Protocol for GC-MS

¢ Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS), such
as a Thermo Scientific™ ISQ™ 7000 or an Agilent 5973N MSD, is employed.[5][6]

e GC Column: A capillary column like a TraceGOLD TG-5SiIMS (30 m x 0.25 mm, 0.25 pm) or
HP-5MS is commonly used.[5][6]

e Carrier Gas: Helium is typically used as the carrier gas.[5][6]

o Temperature Program: A temperature gradient is used to separate the components of the
sample. For instance, the temperature may start at 60°C and be gradually increased to
250°C or 280°C.[6]

« lonization: Electron ionization at 70 eV is standard.[5]
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e lon Source and Transfer Line Temperatures: The ion source temperature is often set around
200-280°C, and the transfer line temperature at 280°C.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of p-
Menthane-3,8-diol.

Sample Preparation

p-Menthane-3,8-diol Sample

:

Purification (e.g., Column Chromatography)

’/Spectroscopic Analysis\‘

NMR Spectroscopy
(1H’ 13C)

Mass Spectrometry

IR Spectroscopy (GC-MS)

Dawessing & Won

Data Processing
& Analysis

Structure Elucidation
& Verification

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of p-Menthane-3,8-diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]

e 2. benchchem.com [benchchem.com]

e 3. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
e 4. bioone.org [bioone.org]

» 5. e3s-conferences.org [e3s-conferences.org]

e 6. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [Spectroscopic Profile of p-Menthane-3,8-diol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045773#spectroscopic-data-of-p-menthane-3-8-diol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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